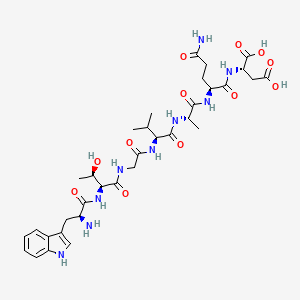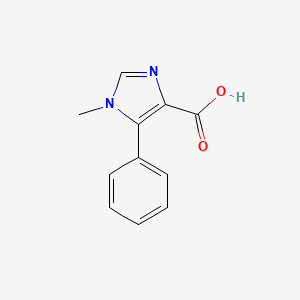
(2R)-Pentan-2-yl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Pentan-2-yl sulfamate is an organic compound that belongs to the class of sulfamates Sulfamates are derivatives of sulfamic acid and are characterized by the presence of a sulfamate group (-OSO2NH2) attached to an organic moiety The this compound specifically has a pentan-2-yl group attached to the sulfamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Pentan-2-yl sulfamate typically involves the reaction of pentan-2-ol with sulfamic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the sulfamate ester. The general reaction can be represented as follows:
[ \text{Pentan-2-ol} + \text{Sulfamic acid} \rightarrow \text{this compound} + \text{Water} ]
The reaction conditions may vary, but common conditions include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to higher purity and consistency in the final product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-Pentan-2-yl sulfamate can undergo various chemical reactions, including:
Oxidation: The sulfamate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfamate group to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfonate derivatives
Reduction: Amine derivatives
Substitution: Various substituted organic compounds depending on the nucleophile used
Scientific Research Applications
(2R)-Pentan-2-yl sulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving sulfamate-based inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-Pentan-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme function and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Methyl sulfamate
- Ethyl sulfamate
- Isopropyl sulfamate
Comparison
(2R)-Pentan-2-yl sulfamate is unique due to its specific structural configuration and the presence of the pentan-2-yl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other sulfamate derivatives. The longer carbon chain in this compound may also affect its solubility and stability compared to shorter-chain sulfamates like methyl or ethyl sulfamate.
Properties
CAS No. |
648918-49-4 |
|---|---|
Molecular Formula |
C5H13NO3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
[(2R)-pentan-2-yl] sulfamate |
InChI |
InChI=1S/C5H13NO3S/c1-3-4-5(2)9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)/t5-/m1/s1 |
InChI Key |
LGFIZIQBQXWJNW-RXMQYKEDSA-N |
Isomeric SMILES |
CCC[C@@H](C)OS(=O)(=O)N |
Canonical SMILES |
CCCC(C)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


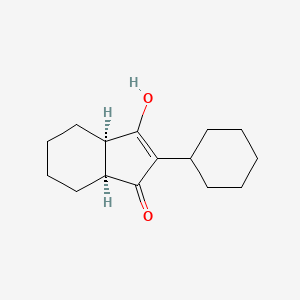
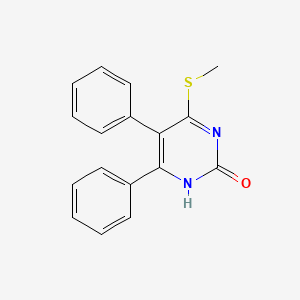

![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
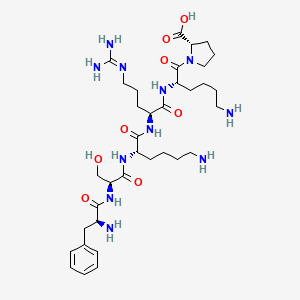
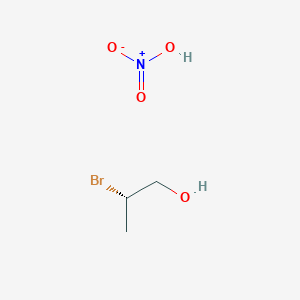

![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
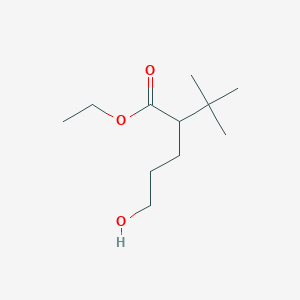
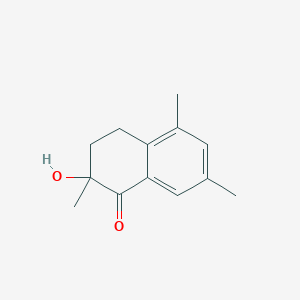
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)
